Roxburghiadiol A

Description

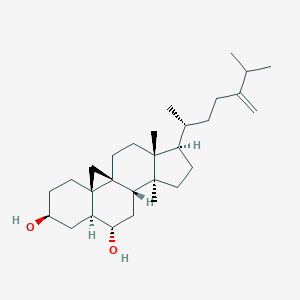

Roxburghiadiol A is a 14α-methylsterol (cycloartane-type triterpenoid) isolated from the leaves and fruits of Aglaia roxburghiana . Its structure was initially misassigned as 4-bisnormethyl-24-methylene-cycloarta-3β,7α-diol but later revised via 2D-NMR to 3β,6β-diol with a 24-methylene group . This compound exhibits notable anti-inflammatory activity, as demonstrated in ethnopharmacological studies . This compound belongs to a broader class of triterpenoids abundant in Aglaia species, which are renowned for their diverse bioactive metabolites, including rocaglamides and other sterols .

Properties

CAS No. |

103629-94-3 |

|---|---|

Molecular Formula |

C29H48O2 |

Molecular Weight |

428.7 g/mol |

IUPAC Name |

(1S,3R,6S,8S,9S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9-diol |

InChI |

InChI=1S/C29H48O2/c1-18(2)19(3)7-8-20(4)22-10-11-27(6)25-16-24(31)23-15-21(30)9-12-28(23)17-29(25,28)14-13-26(22,27)5/h18,20-25,30-31H,3,7-17H2,1-2,4-6H3/t20-,21+,22-,23-,24+,25+,26-,27+,28-,29+/m1/s1 |

InChI Key |

FLFAKBJFVNSCHC-HFOFPBCXSA-N |

SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CC(C5C3(C4)CCC(C5)O)O)C)C |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5)O)O)C)C |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CC(C5C3(C4)CCC(C5)O)O)C)C |

Synonyms |

4-bisnormethyl-24-methylenecycloarta-3,6-diol roxburghiadiol A roxburghiadiol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Roxburghiadiol B: The 6α Epimer

Roxburghiadiol B, co-isolated with Roxburghiadiol A, serves as its closest structural analog. The two compounds differ solely in the stereochemistry of the hydroxyl group at C-6: this compound has a 6β-OH configuration, while Roxburghiadiol B possesses a 6α-OH .

Cabraleadiol Monoacetate from Aglaia lawii

Cabraleadiol monoacetate, another cycloartane triterpenoid, was isolated from Aglaia lawii. Its structure, confirmed via X-ray crystallography, features a 3β,24-diol backbone with an acetate group at C-24 . Unlike this compound, Cabraleadiol lacks the 24-methylene group and instead has a hydroxyl group at C-24 esterified with acetic acid.

24-Methyl Pollinastanol and Surianol

24-Methyl pollinastanol, a cycloartane derivative, shares the 14α-methylsterol framework with this compound but differs in substituents: it contains a 24-methyl group instead of a 24-methylene group . Surianol, another cycloartane triterpenoid, has hydroxylations at C-3 and C-24 but lacks the 14α-methyl group, highlighting the structural diversity within this class . These differences likely affect their interactions with biological targets, though comparative activity data are sparse.

Dasyanthoside B and Cimifugoside Derivatives

Dasyanthoside B and Cimifugoside H-3 are glycosylated triterpenoids, contrasting with this compound’s non-glycosylated structure . The presence of sugar moieties in these compounds enhances their hydrophilicity and may alter their pharmacokinetic profiles, such as absorption and distribution, compared to this compound .

Data Tables

Table 1. Structural Comparison of this compound with Analogous Compounds

Discussion

The structural nuances among cycloartane triterpenoids, such as hydroxylation patterns, stereochemistry, and substituent groups, critically influence their biological activities. For instance, the 24-methylene group in this compound may enhance membrane permeability compared to 24-methyl or hydroxylated analogs. Similarly, glycosylation in compounds like Dasyanthoside B could modulate bioavailability. Future studies should explore structure-activity relationships (SAR) to optimize these compounds for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.